3-Pyridine aldoxime

Overview

Description

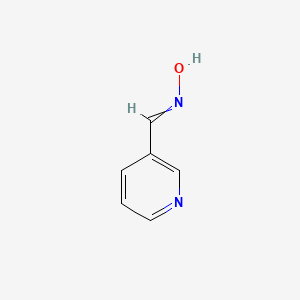

3-Pyridine aldoxime (C₆H₆N₂O), also known as pyridine-3-carbaldehyde oxime, is a heterocyclic compound featuring an aldoxime group (-CH=N-OH) at the meta position of the pyridine ring. It serves as a versatile intermediate in pharmaceutical synthesis, notably for organophosphate antidotes (e.g., pralidoxime derivatives) and laxatives like bisacodyl . Its coordination chemistry is well-documented, forming stable complexes with transition metals such as Zn(II), which exhibit DNA-binding properties . Additionally, this compound derivatives are substrates for aldoxime dehydratases, enzymes that catalyze nitrile synthesis under mild conditions, aligning with green chemistry initiatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pyridine aldoxime can be synthesized through several methods. The classical method involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium hydroxide in an alcoholic solvent like ethanol or methanol . Another method includes the reaction of 3-pyridinecarboxaldehyde with hydroxylamine in methanol .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridine aldoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine-3-carboxylic acid.

Reduction: Reduction of this compound can yield 3-pyridinecarboxaldehyde.

Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Pyridine-3-carboxylic acid.

Reduction: 3-Pyridinecarboxaldehyde.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antidotes for Organophosphate Poisoning

3-Pyridine aldoxime and its derivatives are primarily studied for their role as reactivators of acetylcholinesterase (AChE) inhibited by organophosphate (OP) compounds, which are widely used in pesticides and chemical warfare agents.

- Mechanism of Action : The compound acts by nucleophilic attack on the phosphorus atom of the OP, facilitating the reactivation of AChE. This is crucial for restoring normal cholinergic function in cases of poisoning.

- Case Study : Research has shown that novel lipophilic substituted phenoxyalkyl pyridinium oximes, including this compound derivatives, exhibit superior efficacy compared to the standard antidote 2-PAM (Pralidoxime) in animal models. For instance, Oxime 20 demonstrated a plasma half-life of approximately 5 hours and significant brain penetration, suggesting its potential for improved therapeutic outcomes in OP poisoning scenarios .

Cancer Therapeutics

Emerging studies indicate that this compound may also have anticancer properties. Its structural features allow it to interact with various biological targets.

- Anticancer Activity : Some derivatives have shown promising results against different cancer cell lines. For instance, a study highlighted that certain pyridine-based compounds exhibited significant anti-proliferative effects against human breast cancer cell lines (MCF-7) with IC50 values as low as 0.021 μM .

- Mechanism of Action : The anticancer activity is hypothesized to involve inhibition of tubulin polymerization and disruption of cell cycle progression, particularly at the G2 phase .

Coordination Chemistry

This compound has been utilized as a ligand in coordination chemistry, particularly with transition metals like zinc.

- Synthesis and Characterization : Two zinc(II) complexes with this compound have been synthesized and characterized using single-crystal X-ray crystallography. These complexes demonstrated notable DNA binding properties, indicating potential applications in biochemistry and molecular biology .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy.

- Pharmacokinetic Studies : Studies on novel oximes have shown that modifications to the pyridinium structure can enhance blood-brain barrier permeability and improve overall bioavailability .

- Toxicity Assessments : Recent findings indicate that certain derivatives do not induce significant toxicity at therapeutic concentrations, which is vital for their development as safe antidotes .

Data Tables

Mechanism of Action

The mechanism of action of 3-pyridine aldoxime involves its interaction with molecular targets such as enzymes. For instance, it can reactivate acetylcholinesterase that has been inhibited by organophosphates. This reactivation occurs through the displacement of the phosphate group from the enzyme, restoring its normal function . The compound’s ability to penetrate the blood-brain barrier enhances its effectiveness in treating central nervous system effects of organophosphate poisoning .

Comparison with Similar Compounds

Structural Isomers: 2- and 4-Pyridine Aldoximes

The position of the aldoxime group on the pyridine ring significantly influences chemical reactivity and biological activity.

- 2-Pyridine Aldoxime (Pralidoxime): A clinically used reactivator of acetylcholinesterase (AChE) inhibited by organophosphates (OPs).

- 3-Pyridine Aldoxime : Less potent than obidoxime (a bisquaternary oxime) in AChE reactivation but serves as a precursor for more lipophilic derivatives. Substitutions (e.g., acetyl groups) enhance potency; e.g., 2-acetyl-3-pyridine aldoxime achieves IC₅₀ = 7 nM in Wnt inhibition assays .

- 4-Pyridine Aldoxime : Rarely used in reactivation but explored in PPARγ modulators. Unsubstituted 4-pyridine derivatives show comparable IC₅₀ (~80 nM) to 3-pyridine analogs but require structural optimization for therapeutic use .

Table 1: Comparison of Pyridine Aldoxime Isomers

Reactivation Efficiency Compared to Other Oximes

This compound derivatives are less potent than bisquaternary oximes (e.g., obidoxime) but outperform monoquaternary analogs like pralidoxime (2-PAM) in specific contexts:

- HI-6 (Hagedorn Oxime) : A bisquaternary 2-pyridine aldoxime with superior reactivation of sarin- and VX-inhibited AChE (k₂ ~10⁶ M⁻¹min⁻¹) .

Table 2: Reactivation Efficiency of Oximes

Coordination Chemistry and Metal Complexes

This compound forms octahedral Zn(II) complexes (e.g., [Zn(acac)₂{(3-py)CHNOH}]·H₂O) with distinct DNA-binding modes (intercalation vs. groove binding) . In contrast, 2-pyridine dicarboxylate ligands form 1D chains with Zn(II), emphasizing the role of ligand geometry in metal coordination .

Biological Activity

3-Pyridine aldoxime, a member of the pyridinium aldoxime class, is recognized for its biological activity, particularly in the reactivation of acetylcholinesterase (AChE) inhibited by organophosphate compounds. This article delves into its pharmacological properties, mechanisms of action, and recent research findings, supported by data tables and case studies.

Overview of this compound

This compound is primarily studied for its potential as an antidote against organophosphate poisoning. Organophosphates are widely used in pesticides and as chemical warfare agents. The compound acts by reactivating AChE, an enzyme that hydrolyzes the neurotransmitter acetylcholine, thereby restoring normal cholinergic function disrupted by organophosphate inhibitors.

The mechanism through which this compound exerts its effects involves the nucleophilic attack on the phosphorus atom of the organophosphate-inhibited AChE. This reaction facilitates the release of the organophosphate and restores enzyme activity. The effectiveness of this reactivation process can be influenced by various factors, including the structure of the oxime itself and its ability to penetrate biological barriers such as the blood-brain barrier (BBB).

Pharmacological Properties

Recent studies have highlighted several key pharmacological properties of this compound:

- Reactivation Efficacy : In vitro studies have shown that this compound can reactivate AChE inhibited by various organophosphates more effectively than traditional antidotes like pralidoxime (2-PAM) and obidoxime .

- Blood-Brain Barrier Penetration : Research indicates that certain derivatives of this compound exhibit promising blood-brain barrier penetration capabilities, which is crucial for addressing central nervous system effects following organophosphate exposure .

- Neuroprotective Effects : Studies suggest that this compound may provide neuroprotection against seizures induced by organophosphate poisoning, potentially mitigating long-term neurological damage .

Reactivation Potency Comparison

| Compound | Reactivation Rate (vs. Organophosphate) | BBB Penetration | Neuroprotective Properties |

|---|---|---|---|

| This compound | Superior to 2-PAM | High | Yes |

| Pralidoxime (2-PAM) | Standard efficacy | Moderate | No |

| Obidoxime | Comparable to 2-PAM | Low | No |

Case Study: Efficacy in Animal Models

A recent study evaluated the efficacy of this compound in rat models exposed to lethal doses of nerve agents:

- Study Design : Rats were administered organophosphate compounds followed by treatment with varying doses of this compound.

- Results : The survival rate in treated groups was significantly higher compared to control groups receiving no treatment. The compound demonstrated a plasma half-life of approximately 5 hours, indicating prolonged action compared to 2-PAM .

Recent Research Findings

- Novel Derivatives : Research has focused on synthesizing novel derivatives of this compound that enhance its reactivation potency and BBB permeability. For instance, compounds with lipophilic substitutions have shown improved efficacy in animal studies .

- Comparative Studies : In comparative studies against established oximes, certain derivatives of this compound exhibited superior reactivation rates and broader activity against a range of organophosphates .

- Safety Profile : Clinical evaluations suggest a favorable safety profile for this compound compared to other oximes, with minimal adverse effects reported at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-pyridine aldoxime, and how can purity be assessed?

- Methodological Answer : The synthesis typically involves reacting 3-cyanopyridine with hydroxylamine hydrochloride in ethanol under alkaline conditions (sodium hydroxide). Critical parameters include reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for 3-cyanopyridine:NHOH·HCl), and reflux duration (4–6 hours). Purity assessment requires analytical techniques such as H NMR (e.g., verifying the oxime proton at δ 8.5–9.0 ppm) and HPLC (using C18 columns with UV detection at 254 nm). Impurities like unreacted 3-cyanopyridine or hydroxylamine byproducts should be quantified .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify functional groups (e.g., pyridine ring protons at δ 7.5–8.5 ppm, oxime protons).

- IR : Confirm the C=N-O stretch (~1640 cm) and O-H bend (~3300 cm).

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks (m/z ~123 for CHNO).

- HPLC : Reverse-phase chromatography with mobile phases like acetonitrile/water (70:30) and 0.1% TFA .

Q. What safety precautions are required when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (GHS Hazard Code H319/H335).

- Storage : In airtight containers under inert gas (N) at 2–8°C to prevent decomposition.

- Spill Management : Neutralize with 5% acetic acid and adsorb using vermiculite .

Advanced Research Questions

Q. How can this compound derivatives be evaluated for DNA interaction and photocleavage activity?

- Methodological Answer :

- DNA Binding : Use UV-Vis titration (e.g., hypochromism in calf thymus DNA at 260 nm) and fluorescence quenching with ethidium bromide.

- Photocleavage : Expose plasmid DNA (pBR322) to UV light (365 nm) in the presence of the compound. Analyze via agarose gel electrophoresis; supercoiled (Form I) vs. nicked (Form II) DNA ratios indicate cleavage efficiency.

- Computational Studies : Molecular docking (AutoDock Vina) to predict binding affinities to DNA grooves .

Q. What computational approaches validate the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict nucleophilic attack sites (e.g., oxime oxygen).

- Transition State Analysis : Identify energy barriers for reactions like nerve agent degradation (e.g., sarin hydrolysis).

- Solvent Effects : Use polarizable continuum models (PCM) to simulate aqueous environments .

Q. How do resistance mechanisms in cancer cells inform the design of this compound-based TS inhibitors?

- Methodological Answer :

- Cell Line Models : Compare thymidylate synthase (TS) activity in parental vs. resistant lines (e.g., via H-FdUMP binding assays).

- Cross-Resistance Profiling : Test sensitivity to 2-/4-pyridine analogues (e.g., CB300179 vs. CB30865) using IC determination (MTT assays).

- Flow Cytometry : Assess cell cycle arrest (e.g., S-phase block) to differentiate TS inhibition from alternative mechanisms .

Q. What experimental designs quantify this compound’s catalytic activity in nerve agent degradation?

- Methodological Answer :

- 31P-NMR Kinetics : Monitor degradation of organophosphates (e.g., GF) by tracking δ ~33.9 ppm (intact agent) vs. δ ~28.3 ppm (degradation product).

- Buffer Optimization : Use MOPS (pH 7.2) to mimic physiological conditions. Include controls (β-cyclodextrin) to isolate aldoxime-specific activity.

- Quantitative Analysis : Integrate peak areas to calculate half-lives (t) and rate constants (k) .

Q. How can this compound derivatives be tailored for supramolecular applications in polymer science?

- Methodological Answer :

- Functionalization : Introduce pyridyl groups via nucleophilic substitution (e.g., with trichloromethyloxadiazole).

- Morphology Control : Blend with polymers (e.g., P3HT) at 1 wt.% and analyze crystallization via XRD and AFM.

- Thermal Stability : TGA/DSC to assess decomposition thresholds (>200°C for most derivatives) .

Properties

IUPAC Name |

N-(pyridin-3-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKOPFQCLSPTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922928 | |

| Record name | N-[(Pyridin-3-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-92-6 | |

| Record name | 3-Pyridinecarboxaldehyde, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Pyridin-3-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.